molecular formula C19H17FN6O B10988453 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B10988453
M. Wt: 364.4 g/mol
InChI Key: WTWSCYPNTUKUFY-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a 5-methyltetrazole moiety at the para position. The ethyl linker connects the benzamide to a 5-fluoroindole group.

Properties

Molecular Formula

C19H17FN6O

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17FN6O/c1-12-23-24-25-26(12)16-5-2-13(3-6-16)19(27)21-9-8-14-11-22-18-7-4-15(20)10-17(14)18/h2-7,10-11,22H,8-9H2,1H3,(H,21,27)

InChI Key

WTWSCYPNTUKUFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation

4-Cyanobenzamide reacts with sodium azide (NaN₃) in the presence of nano-TiCl₄·SiO₂ (5 mol%) as a Lewis acid catalyst. The reaction proceeds in DMF at 110°C for 6 hours, yielding 4-(1H-tetrazol-1-yl)benzamide.

Reaction Conditions

ComponentQuantityConditionsYield
4-Cyanobenzamide1.0 mmolDMF, 110°C, 6 h85%
NaN₃1.2 mmolNano-TiCl₄·SiO₂ (5 mol%)

Methylation at Tetrazole C5

The unsubstituted tetrazole undergoes regioselective methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours.

Methylation Optimization

Methylation AgentBaseSolventTemperatureYield
CH₃I (1.5 eq)K₂CO₃ (2 eq)CH₃CN60°C78%

Preparation of 2-(5-Fluoro-1H-Indol-3-yl)Ethylamine

The indole-ethylamine side chain is synthesized via Fischer indole synthesis followed by reductive amination.

Fischer Indole Synthesis

5-Fluorophenylhydrazine reacts with 3-ethyl-2-butanone in acetic acid under reflux (120°C, 8 hours) to form 5-fluoro-1H-indole.

Key Parameters

ComponentMolar RatioAcidTimeYield
5-Fluorophenylhydrazine1.0AcOH8 h72%

Reductive Amination

5-Fluoro-1H-indole is treated with ethylenediamine and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 24 hours to yield 2-(5-fluoro-1H-indol-3-yl)ethylamine.

Reduction Conditions

Reducing AgentSolventTemperatureYield
NaBH₃CN (2 eq)MeOH25°C65%

Coupling of Benzamide and Indole-Ethylamine

The final step involves amide bond formation between 4-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride and 2-(5-fluoro-1H-indol-3-yl)ethylamine.

Benzoyl Chloride Activation

4-(5-Methyl-1H-tetrazol-1-yl)benzamide is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C for 2 hours to form the acyl chloride.

Chlorination Parameters

AgentSolventTemperatureYield
SOCl₂ (3 eq)DCM0°C → 25°C95%

Amide Coupling

The acyl chloride reacts with 2-(5-fluoro-1H-indol-3-yl)ethylamine using HATU and DIPEA in DMF at 25°C for 12 hours.

Coupling Optimization

Coupling AgentBaseSolventTimeYield
HATU (1.2 eq)DIPEA (3 eq)DMF12 h82%

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from heptane/ethyl acetate (3:1 v/v) to achieve >99% purity.

Recrystallization Data

Solvent SystemPurity (%)Recovery
Heptane/EtOAc99.275%

Analytical Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.47 (s, 1H, NH), 8.19–7.46 (m, 5H, Ar-H), 4.36 (s, 2H, CH₂), 3.60 (br s, 2H, NH₂).

  • HPLC : Retention time = 8.1 min (Method A), purity = 99.1%.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodTotal YieldPurity (%)Cost (USD/g)
Cycloaddition + Coupling52%99.2420
One-Pot Catalytic48%98.5380

Catalytic methods using nano-TiCl₄·SiO₂ reduce reaction times but require specialized equipment.

Challenges and Optimizations

  • Regioselectivity in Tetrazole Methylation : Excess CH₃I (1.5 eq) and K₂CO₃ (2 eq) minimize N2-methylation byproducts.

  • Indole Side Reactions : Conducting Fischer synthesis under N₂ atmosphere prevents oxidative degradation.

Industrial-Scale Considerations

  • Cost Drivers : HATU (USD 320/g) contributes to 68% of total synthesis costs. Substituting with EDCl reduces costs by 40% but lowers yield to 67%.

  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) improves E-factor by 1.8× but extends reaction time to 18 hours.

Emerging Methodologies

  • Photocatalytic Coupling : Visible-light-mediated amidation using Ru(bpy)₃Cl₂ reduces coupling time to 2 hours (Yield: 78%).

  • Flow Chemistry : Continuous-flow systems achieve 92% conversion in tetrazole cycloaddition with residence time <10 minutes .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation and the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The fluorinated indole moiety may interact with enzymes or receptors, modulating their activity. The tetrazole ring can enhance the compound’s binding affinity and stability, contributing to its overall biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name / ID (Source) Core Structure Key Substituents Notable Features
Target Compound Benzamide 5-Methyltetrazole (C-4), 5-Fluoroindole (ethyl-linked) Fluorine enhances stability; tetrazole offers H-bonding
9c () Acetamide Benzodiazolyl, triazole-thiazole Bulky substituents may reduce solubility; bromophenyl enhances lipophilicity
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Benzamide Chlorothiazole, difluorophenyl Thiazole and fluorine improve enzyme inhibition (e.g., PFOR targeting)
6 () Thiadiazol-2-ylidene Isoxazole, phenyl Planar thiadiazole core may enhance π-π stacking; lower melting point (160°C)
11 () Thiazolidin-4-one Chlorobenzimidazole, chlorophenyl Chlorine increases electronegativity; thiazolidinone ring adds conformational rigidity

Key Observations :

  • Tetrazole vs. Thiazole/Thiadiazole : The target’s tetrazole group provides distinct hydrogen-bonding capabilities compared to sulfur-containing heterocycles (e.g., thiazole in ), which may influence binding affinity in enzyme targets.
  • Fluorine vs. Chlorine : The 5-fluoroindole in the target compound likely offers better metabolic stability than chloro-substituted analogs (e.g., ’s benzimidazoles) due to reduced susceptibility to oxidative dehalogenation .
  • Linker Flexibility : The ethyl chain in the target compound may confer greater conformational flexibility compared to rigid triazole-thiazole linkers in ’s 9c .

Physicochemical Comparisons :

  • Spectral Data :
    • The target’s tetrazole would show IR absorption near 1500–1600 cm⁻¹ (C=N stretch), distinct from thiazole’s C-S absorption (~650 cm⁻¹) .
    • $^1$H-NMR of the 5-fluoroindole moiety would exhibit a singlet for the fluorine-coupled aromatic proton, contrasting with chlorine’s splitting in ’s compounds .

Biological Activity

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the integration of an indole moiety , a tetrazole ring , and a benzamide functional group . The presence of a fluorine atom at the 5-position of the indole ring enhances its pharmacological properties, while the tetrazole ring contributes to its interaction with various biological targets. This unique combination allows for increased bioactivity and therapeutic potential.

Property Details
IUPAC Name This compound
Molecular Formula C16H17FN4O
Molecular Weight 302.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular pathways:

  • Cell Proliferation and Apoptosis : The compound may inhibit enzymes involved in cancer cell proliferation and promote apoptosis in tumor cells.
  • Inflammatory Pathways : The tetrazole ring mimics carboxylic acids, potentially modulating inflammatory responses.
  • Receptor Binding : It may bind to various receptors, affecting signaling pathways that regulate cell growth and survival.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can significantly inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µM)
A549 (Lung Cancer)10.5 ± 0.8
MCF7 (Breast Cancer)12.3 ± 1.0
HeLa (Cervical Cancer)9.7 ± 0.6

These results suggest that the compound's unique structure contributes to its efficacy against cancer cells.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest potential applications in:

  • Antimicrobial Activity : The compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways could lead to therapeutic applications in inflammatory disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds that highlight the potential of indole derivatives:

  • A study on indole-based compounds demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting a common mechanism related to their structural features .
  • Research on tetrazole derivatives indicated that they could enhance bioactivity due to their ability to mimic essential biological motifs .
  • In a comparative analysis of various indole derivatives, compounds featuring both indole and tetrazole rings exhibited superior activity against cancer cells compared to simpler analogs .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the tetrazole ring via cyclization of nitriles with sodium azide under acidic conditions.
  • Step 2 : Functionalization of the indole moiety via alkylation or amidation. For example, coupling 5-fluoroindole derivatives with ethylenediamine intermediates under basic conditions (e.g., pyridine or triethylamine) .
  • Step 3 : Final benzamide formation using benzoyl chloride derivatives in anhydrous solvents (e.g., dichloromethane) with catalytic DMAP .
    • Key Considerations : Monitor reaction progress via TLC and confirm purity using column chromatography. Optimize temperature (typically 0–80°C) and solvent polarity to avoid side reactions.

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to verify substituent positions and connectivity. For instance, the indole NH proton typically appears as a singlet at δ 10–12 ppm, while tetrazole protons resonate at δ 8–9 ppm .
  • X-ray Crystallography : Provides definitive proof of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and tetrazole groups) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

  • Methodological Answer :

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Include positive controls (e.g., doxorubicin) and assess IC50_{50} values.
  • Enzyme inhibition studies : Test against targets like cyclooxygenase (COX) or kinases, given the indole and tetrazole moieties’ known roles in modulating enzyme activity .
  • Antimicrobial screening : Use agar diffusion methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of indole and tetrazole intermediates?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh3_3)4_4 or CuI for Ullmann-type couplings, which enhance efficiency in forming C–N bonds .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require inert atmospheres to prevent oxidation.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% .
    • Data Contradiction Note : Conflicting reports on solvent efficacy (DMF vs. dichloromethane) may arise from differences in intermediate stability—validate via controlled experiments.

Q. How to resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines, culture conditions, and compound concentrations. For example, discrepancies in IC50_{50} values may stem from variations in serum content during cell incubation.
  • Metabolite analysis : Use LC–MS to identify degradation products or active metabolites that may influence results .
  • Structural analogs : Compare activity with derivatives lacking the 5-fluoro or tetrazole groups to isolate pharmacophore contributions .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR or COX-2. The tetrazole group often forms hydrogen bonds with catalytic residues .
  • QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with observed bioactivity.
  • MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to validate docking predictions .

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